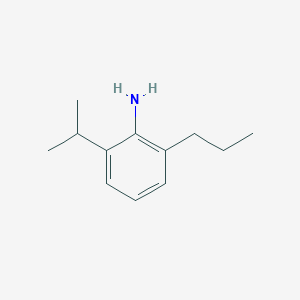

2-(Propan-2-yl)-6-propylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-yl-6-propylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-4-6-10-7-5-8-11(9(2)3)12(10)13/h5,7-9H,4,6,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTYRTITNMKJBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=CC=C1)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628352 | |

| Record name | 2-(Propan-2-yl)-6-propylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368891-63-8 | |

| Record name | 2-(Propan-2-yl)-6-propylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Selective Ortho Alkylation of a Phenolic Precursor:

The initial and most challenging step involves the regioselective introduction of an isopropyl group onto the ortho-position of a p-substituted phenol (B47542). Research has shown that highly ortho-selective alkylation of phenol with 2-propanol can be achieved without a catalyst in supercritical water. acs.org This process involves the dehydration of 2-propanol to propene, which then alkylates the phenol. The conditions favor the formation of the ortho-substituted product. While this has been demonstrated on phenol itself, it suggests a viable strategy for substituted phenols.

Another approach is the use of heterogeneous catalysts. For instance, iron-chromium mixed oxide catalysts have been used for the selective methylation of phenol to produce 2,6-dimethylphenol, indicating that selective dialkylation at the ortho positions is feasible. researchgate.net

| Phenolic Substrate | Alkylating Agent | Catalyst/Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Phenol | 2-Propanol | Supercritical water (673 K) | Highly ortho-selective isopropylation with an ortho/para ratio > 20. | acs.org |

| Phenol | Methanol | Iron-chromium mixed oxide (fluidized bed) | High selectivity for 2,6-dimethylphenol, demonstrating ortho-dialkylation. | researchgate.net |

| Phenol | Alcohol | Magnesium carbonate/hydroxide | Catalyst for ortho-alkylation without the need for promoters. | google.com |

Catalytic Amination of the Hindered Phenol:

Once the desired 2-isopropyl-6-propylphenol (B24158) is synthesized, the final step would be the conversion of the hydroxyl group to an amine group. The direct amination of sterically hindered phenols presents a significant synthetic hurdle. However, recent advances in catalysis offer potential solutions. Rhodium-catalyzed amination of a wide array of phenols, including sterically hindered ones, has been demonstrated to produce anilines with water as the only byproduct. organic-chemistry.orgnih.gov Similarly, ruthenium-based catalysts have also been shown to be effective for the direct amination of phenols. acs.orgnih.gov These methods are advantageous due to their redox-neutral nature and high atom economy.

| Catalyst System | Amine Source | Key Features | Reference |

|---|---|---|---|

| Rhodium complex (e.g., [Cp*RhCl2]2) | Primary and secondary amines | Broad substrate scope, including hindered phenols; redox-neutral. | organic-chemistry.orgnih.gov |

| Ruthenium complex (in situ generated [bis(η5-phenoxo)Ru]) | Primary amines | Effective for phenols with various electronic properties. | acs.orgnih.gov |

| Dual Ir(III) photocatalysis and phenol (B47542)–pyridinium EDA complexation | Aromatic nitrogen nucleophiles | Photochemical method operating under mild conditions. | chemrxiv.org |

While a direct, one-pot synthesis of 2-(propan-2-yl)-6-propylaniline from a renewable feedstock has yet to be reported, the existing literature on lignin (B12514952) valorization, selective alkylation, and catalytic amination provides a strong foundation for future research in this area. The development of such a pathway would represent a significant advancement in sustainable chemical synthesis.

Mechanistic Investigations of Reactions Involving 2 Propan 2 Yl 6 Propylaniline

Elucidation of Reaction Mechanisms in Arylamine Transformations

The transformation of arylamines like 2-(propan-2-yl)-6-propylaniline can proceed through various mechanistic pathways, largely dictated by the nature of the reactants, catalysts, and reaction conditions. The bulky isopropyl and propyl groups at the ortho positions of the aniline (B41778) ring exert significant steric hindrance, which plays a pivotal role in directing the course of reactions.

Common transformations involving arylamines include electrophilic aromatic substitution, nucleophilic aromatic substitution, and oxidation reactions. For this compound, the steric shielding by the alkyl groups can influence the regioselectivity of these reactions. For instance, in electrophilic substitution reactions, the incoming electrophile would preferentially attack the para-position to the amino group, as the ortho-positions are sterically encumbered.

Kinetic studies of similar 2,6-dialkylanilines have shown that reactions are often compatible with a two-step mechanism. researchgate.net This typically involves an initial attack of the nucleophilic amine on an electrophilic species to form an intermediate, followed by a subsequent step to yield the final product. The rate-determining step can vary depending on the specific reaction. For instance, in some nucleophilic aromatic substitution reactions, the decomposition of a zwitterionic intermediate is the slow step. researchgate.net

The synthesis of related 2,6-dialkylanilines often involves the reaction of an aromatic amine with an olefin in the presence of a catalyst, such as an aluminum anilide. google.com The mechanism of such ortho-alkylation reactions is complex and is believed to proceed through a series of coordination and insertion steps involving the catalyst.

Characterization and Role of Reaction Intermediates

The identification and characterization of reaction intermediates are paramount to understanding the stepwise progression of a reaction. In reactions involving this compound, several types of intermediates can be postulated based on the reaction type.

In electrophilic aromatic substitution, the formation of a sigma complex, or arenium ion, is a key intermediate. For this compound, the stability of this intermediate will be influenced by the electronic effects of the amino and alkyl groups, as well as the steric interactions. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. However, due to the steric hindrance from the 2-isopropyl and 6-propyl groups, the formation of the arenium ion leading to substitution at the para position is more favorable.

In some reactions, transient species like aminium radicals can be formed. For example, in certain C-H amination reactions of arenes, a bulky aminium radical intermediate can be generated from a hydroxylamine-derived reagent. nih.gov While not directly studying this compound, this research provides a plausible intermediate type for oxidation reactions involving this bulky aniline.

The table below summarizes potential intermediates in reactions involving this compound.

| Reaction Type | Potential Intermediate | Key Features |

| Electrophilic Aromatic Substitution | Arenium Ion (Sigma Complex) | Positive charge delocalized over the aromatic ring; steric hindrance at ortho positions favors para-substitution. |

| Oxidation | Aminium Radical | A radical cation species; can be involved in C-H amination reactions. nih.gov |

| Nucleophilic Aromatic Substitution | Zwitterionic Intermediate | Contains both a positive and a negative charge; its decomposition can be the rate-determining step. researchgate.net |

Analysis of Transition State Geometries and Energetics

The transition state is a high-energy, transient configuration of atoms that must be achieved for a reaction to proceed from reactants to products. The geometry and energy of the transition state are critical in determining the reaction rate and selectivity. For reactions involving the sterically demanding this compound, steric factors heavily influence the transition state structure.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for analyzing transition state geometries and energetics. nih.gov For a hypothetical electrophilic substitution on this compound, DFT calculations could be employed to compare the activation energies for attack at the ortho versus the para position. Such calculations would likely confirm that the transition state leading to para-substitution is lower in energy due to reduced steric clash between the bulky alkyl groups and the incoming electrophile.

In reactions where the aniline nitrogen acts as a nucleophile, the transition state for the initial attack will involve the approach of the nitrogen atom to the electrophilic center. The bulky ortho-substituents will restrict the possible trajectories of this approach, potentially leading to a more ordered and entropically disfavored transition state. This is reflected in the activation parameters, where a more negative entropy of activation (ΔS‡) might be observed. researchgate.net

The table below presents hypothetical relative energy data for transition states in an electrophilic bromination reaction of this compound, illustrating the influence of steric hindrance.

| Position of Attack | Relative Transition State Energy (kcal/mol) | Rationale |

| Ortho | High | Significant steric repulsion between the isopropyl/propyl groups and the incoming electrophile. |

| Meta | Highest | Electronically disfavored due to the directing effect of the amino group. |

| Para | Low | Sterically accessible and electronically favored. |

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic studies measure the rate of a reaction and provide insights into the reaction mechanism, particularly the composition of the transition state of the rate-determining step. Thermodynamic studies, on the other hand, determine the relative stability of reactants and products.

For reactions involving 2,6-dialkylanilines, kinetic investigations have been performed to understand the influence of the steric and electronic properties of the substituents. researchgate.net For example, the reaction of 2,6-diethylaniline (B152787) with 2-phenoxy-3,5-dinitropyridine in DMSO follows a two-step mechanism, and the rate constants have been determined. researchgate.net Similar studies on this compound would be expected to show a dependence of the reaction rate on the concentration of both the aniline and the electrophile, consistent with a bimolecular rate-determining step in many cases.

The distinction between kinetic and thermodynamic control is also relevant. masterorganicchemistry.com In some reactions, a less stable product (the kinetic product) may be formed faster, while a more stable product (the thermodynamic product) is formed under conditions that allow for equilibration. For sterically hindered anilines, reactions might be under kinetic control, where the least hindered product is formed preferentially, even if it is not the most thermodynamically stable isomer.

The table below shows representative kinetic data for the reaction of a substituted aniline with an electrophile, highlighting the effect of ortho-substituents on the reaction rate.

| Aniline Derivative | Relative Rate Constant | Interpretation |

| Aniline | 100 | Unhindered, fast reaction. |

| 2,6-Dimethylaniline | 10 | Steric hindrance from two methyl groups slows the reaction. researchgate.net |

| This compound | < 10 (estimated) | Increased steric bulk from isopropyl and propyl groups would be expected to further decrease the reaction rate. |

Application of Electron-Pushing Formalism and Causal Reasoning in Mechanistic Analysis

The electron-pushing formalism, using curved arrows, is a fundamental tool for visually representing the flow of electrons during a chemical reaction. wikipedia.orgorganicchemistrydata.orgoregonstate.edu This formalism allows chemists to depict bond-making and bond-breaking events in a stepwise manner, providing a clear illustration of the reaction mechanism.

In the context of this compound, electron-pushing arrows can be used to describe various transformations. For example, in an electrophilic aromatic substitution, the mechanism would be depicted as follows:

A curved arrow from the pi system of the aniline ring attacks the electrophile.

This forms the arenium ion intermediate, with the positive charge delocalized across the ring, which can be shown with resonance structures.

A curved arrow from the C-H bond at the site of substitution moves to reform the aromatic ring, and the proton is removed by a base.

Causal reasoning is employed to explain why a particular mechanistic pathway is favored. For this compound, the primary causal factors influencing its reactivity are:

Steric Hindrance: The bulky ortho-alkyl groups sterically shield the nitrogen atom and the ortho-positions of the ring, directing reactions to the para-position and potentially slowing down reactions at the nitrogen center.

Electronic Effects: The amino group is a powerful electron-donating group, activating the aromatic ring towards electrophilic attack, primarily at the ortho and para positions. The alkyl groups are weakly electron-donating, further activating the ring.

By combining the electron-pushing formalism with an understanding of these causal factors, chemists can make reasonable predictions about the outcome of reactions involving this compound and design experiments to test these mechanistic hypotheses. This approach is central to the study and practice of organic chemistry. purdue.edu

Advanced Functionalization Strategies for 2 Propan 2 Yl 6 Propylaniline and Its Derivatives

Site-Selective C-H Functionalization Methodologies

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. acs.orgacs.org For a molecule like 2-(propan-2-yl)-6-propylaniline, with multiple C-H bonds on both the aromatic ring and the alkyl substituents, achieving site-selectivity is a significant challenge. escholarship.org

Recent research has focused on the development of transition-metal catalysts that can selectively activate and functionalize specific C-H bonds. ilo.org For sterically hindered anilines, these methods must overcome the steric bulk surrounding the reactive sites. Methodologies often rely on late-transition-metal catalysts, such as those based on palladium, rhodium, or iridium, which can operate under mild conditions and tolerate a wide range of functional groups. acs.orgilo.orgrsc.org

The functionalization can be directed to either the aromatic core or the aliphatic side chains. For instance, palladium catalysis with a suitable ligand can promote the para-selective olefination of aniline (B41778) derivatives, a reaction that would be highly valuable for modifying the aromatic ring of this compound. acs.org On the other hand, iridium-based catalysts have shown remarkable selectivity for functionalizing primary C-H bonds in the presence of a directing group, a strategy that could potentially be adapted for the terminal methyl group of the propyl substituent. ilo.org

Table 1: Catalytic Systems for Site-Selective C-H Functionalization

| Catalyst System | Target C-H Bond | Type of Functionalization | Reference |

| Pd/S,O-Ligand | Aromatic (para to -NH2) | Olefination | acs.org |

| Iridium-Phenanthroline | Primary Aliphatic | Silylation/Borylation | ilo.org |

| Dirhodium Catalysts | Non-activated Primary | Carbene Insertion | escholarship.org |

Directed Functionalization Approaches to Arylamine Scaffolds

The amine group of an aniline is a powerful directing group for electrophilic aromatic substitution. In the case of this compound, the ortho positions are blocked by the bulky alkyl groups. This steric hindrance makes traditional electrophilic substitution reactions, which are often directed to the ortho and para positions, highly likely to occur at the para position.

However, more sophisticated directed functionalization strategies can provide access to other positions. For example, the amine can be temporarily converted into a directing group that coordinates to a metal catalyst. This approach can overcome the inherent electronic biases of the substrate and direct functionalization to a specific C-H bond, often in the ortho position, although this is sterically challenging for this compound.

A more plausible strategy for this particular molecule is the use of a removable directing group that can guide a catalyst to a specific C-H bond on the aromatic ring or even on one of the alkyl side chains. The development of new ligand and catalyst systems is crucial for achieving high regioselectivity in the functionalization of such sterically congested arylamines. acs.org

Post-Synthetic Modifications and Derivatization Strategies

Once the core scaffold of this compound is obtained, its properties can be further tuned through post-synthetic modifications. The primary amine group is a versatile handle for a wide range of chemical transformations.

Standard derivatization reactions for primary anilines include N-alkylation, N-acylation, and the formation of imines through condensation with aldehydes or ketones. For instance, acetylation of the amine group can alter the electronic properties of the aromatic ring and serve as a protecting group in subsequent reactions. dovepress.com

The formation of imine bonds is a particularly robust and often reversible reaction that can be used to link the aniline derivative to other molecules or materials. rsc.org This strategy is widely employed in the development of dynamic chemical systems and functional materials. The steric hindrance around the amine in this compound would influence the kinetics and thermodynamics of these reactions, potentially allowing for fine-tuning of the reactivity.

Table 2: Examples of Post-Synthetic Modifications of the Amine Group

| Reagent | Reaction Type | Resulting Functional Group |

| Acetic Anhydride | N-Acylation | Acetamide |

| Alkyl Halide | N-Alkylation | Secondary or Tertiary Amine |

| Aldehyde/Ketone | Imine Formation | Imine (Schiff Base) |

| Isocyanate | Urea Formation | Urea |

Integration into Complex Organic Framework Materials

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials constructed from organic linkers and metal nodes (in MOFs) or through strong covalent bonds (in COFs). nih.govresearchgate.net The properties of these materials, such as their pore size, shape, and chemical environment, are determined by the geometry and functionality of the organic linkers.

Derivatives of this compound could serve as unique building blocks for these advanced materials. To be incorporated into a framework, the aniline derivative would first need to be functionalized with appropriate linking groups, such as carboxylic acids, boronic acids, or additional amine groups. For example, a di-carboxylation of the aromatic ring at the meta-positions relative to the amine would create a bent, rigid linker.

The bulky and hydrophobic alkyl groups of the this compound linker would project into the pores of the resulting framework, creating a specific chemical environment. This could be exploited for selective gas storage and separation applications, where the size and chemical nature of the pores are critical for discriminating between different gas molecules. nih.govresearchgate.net The sterically hindered amine could also be a site for post-synthetic modification within the framework, allowing for the tuning of the material's properties after its initial synthesis. rsc.org

Table 3: Hypothetical MOF Components using a this compound Derivative

| Component | Example | Function |

| Metal Node | Zinc Acetate, Copper Nitrate | Forms the vertices of the framework |

| Organic Linker | 4,4'-(this compound-3,5-diyl)dibenzoic acid | Connects the metal nodes to form the porous structure |

| Resulting Framework | A 3D porous material with hydrophobic pores | Potential for selective adsorption of organic vapors |

Computational and Theoretical Studies of 2 Propan 2 Yl 6 Propylaniline

Molecular Modeling and Simulation Techniques

While quantum chemical calculations provide detailed information about the static properties of a molecule, molecular modeling and simulation techniques are used to study its dynamic behavior and to explore complex potential energy surfaces.

The conformational flexibility of 2-(propan-2-yl)-6-propylaniline is primarily due to the rotation around the C-N bond and the single bonds within the alkyl substituents. A thorough conformational analysis is essential to identify the lowest energy conformers and to understand the energy barriers between them.

Potential Energy Surface (PES) Scanning: By systematically rotating the dihedral angles associated with the C-N bond and the C-C bonds of the propyl and isopropyl groups, a potential energy surface can be mapped out. rsc.org This can be done using either quantum mechanical methods for higher accuracy or molecular mechanics force fields for a faster, albeit more approximate, exploration of the conformational space.

Lowest Energy Conformations: The PES scan will reveal the global minimum energy conformation as well as other low-energy local minima. For this compound, it is expected that the lowest energy conformer will exhibit a staggered arrangement of the alkyl groups to minimize steric clash, and the amino group will be twisted out of the plane of the aromatic ring.

Rotational Barriers: The energy barriers separating different conformers determine the rate of interconversion at a given temperature. The steric hindrance imposed by the ortho substituents is expected to lead to significant rotational barriers around the C-N bond.

Molecular Dynamics (MD) simulations follow the temporal evolution of a molecular system by solving Newton's equations of motion. This technique allows for the study of the dynamic behavior of this compound in different environments (e.g., in the gas phase or in a solvent) and at different temperatures.

Conformational Dynamics: MD simulations can provide insights into the flexibility of the molecule by monitoring the fluctuations of bond lengths, bond angles, and dihedral angles over time. This can reveal the accessible conformational space and the timescales of conformational transitions.

Solvation Effects: By performing MD simulations in a box of solvent molecules, the effect of the solvent on the structure and dynamics of this compound can be studied. This is particularly important for understanding its behavior in solution, where it is often used in chemical reactions.

Reaction Pathways: While classical MD is generally not suitable for studying chemical reactions that involve bond breaking and formation, it can be used in conjunction with quantum mechanical methods in so-called QM/MM (Quantum Mechanics/Molecular Mechanics) simulations. In this approach, the reactive part of the system is treated with a QM method, while the rest of the system is treated with a classical force field. This allows for the simulation of reaction pathways in complex environments. For example, the role of this compound as a bulky ligand in a metal-catalyzed reaction could be investigated using QM/MM simulations to understand how its steric and electronic properties influence the reaction mechanism and selectivity. mdpi.com

Computational and Theoretical Exploration of this compound in Catalysis: A Literature Analysis

A comprehensive review of scientific literature reveals a notable absence of specific computational and theoretical studies focused on the chemical compound this compound and its direct application in catalysis. While the principles of computational chemistry are widely applied to catalyst design and the elucidation of reaction mechanisms, dedicated research on this particular aniline (B41778) derivative appears to be limited or not publicly available.

Our investigation, aimed at generating a detailed article on the computational and theoretical studies of this compound in catalysis, involved extensive searches for scholarly articles and research data. These searches focused on key areas of computational chemistry as they would apply to the specified compound, including ligand design, structure-activity relationships, virtual screening, pharmacophore modeling, and the prediction of reaction selectivity.

Despite these efforts, no specific studies detailing the de novo design of novel ligand analogues based on the this compound scaffold were found. Similarly, there is a lack of published research on virtual screening or molecular docking studies that investigate the molecular interactions of catalysts derived from this compound. Furthermore, the application of pharmacophore modeling to enhance the catalytic activity of systems involving this compound has not been documented in the available scientific literature. Finally, computational studies predicting reaction selectivity or detailing the mechanistic pathways of catalytic processes specifically involving this compound are also absent from the reviewed sources.

The provided outline for the article, which includes sections on Ligand Design Principles and Structure-Activity Relationships, De Novo Design of Novel Ligand Analogues, Virtual Screening and Docking Studies, Pharmacophore Modeling, and the Prediction of Reaction Selectivity and Mechanism, presupposes the existence of a body of research that does not appear to be present in the public domain.

While general principles of computational chemistry and their application to catalysis are well-established fields of study, the specific application of these methodologies to this compound remains an unexplored area in the scientific literature accessed. Therefore, the generation of a scientifically accurate and informative article strictly adhering to the requested outline is not feasible at this time due to the lack of primary research data.

Spectroscopic Methodologies for Research Level Characterization of 2 Propan 2 Yl 6 Propylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR and ¹³C NMR for Core Structural Assignments

One-dimensional ¹H and ¹³C NMR are the foundational NMR experiments for determining the primary structure of 2-(propan-2-yl)-6-propylaniline.

The ¹H NMR spectrum is expected to reveal distinct signals for each unique proton environment. The aromatic protons would likely appear as a multiplet in the range of δ 6.5-7.2 ppm. The methine proton of the isopropyl group would present as a septet, a result of coupling to the six equivalent methyl protons, and would be found further downfield due to the influence of the aromatic ring. The methyl protons of the isopropyl group would, in turn, appear as a doublet. The propyl group would exhibit a triplet for the terminal methyl protons, a sextet for the central methylene (B1212753) protons, and another triplet for the methylene protons attached to the aromatic ring. The amine (NH₂) protons would typically present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework. The aromatic carbons would show distinct signals in the δ 110-150 ppm region. The carbon atoms bearing the alkyl substituents and the amino group would have characteristic chemical shifts influenced by their electronic environment. The aliphatic carbons of the isopropyl and propyl groups would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| Aromatic-H | 6.5 - 7.2 | Multiplet | - |

| NH₂ | 3.5 - 5.0 | Broad Singlet | - |

| Isopropyl-CH | 2.8 - 3.2 | Septet | ~7.0 |

| Propyl-CH₂ (Ar) | 2.4 - 2.7 | Triplet | ~7.5 |

| Propyl-CH₂ | 1.5 - 1.8 | Sextet | ~7.5 |

| Isopropyl-CH₃ | 1.1 - 1.3 | Doublet | ~7.0 |

| Propyl-CH₃ | 0.9 - 1.1 | Triplet | ~7.5 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C-NH₂ | 140 - 145 |

| Aromatic C-Alkyl | 125 - 135 |

| Aromatic C-H | 115 - 125 |

| Isopropyl-CH | 27 - 32 |

| Propyl-CH₂ (Ar) | 30 - 35 |

| Propyl-CH₂ | 22 - 27 |

| Isopropyl-CH₃ | 20 - 25 |

| Propyl-CH₃ | 13 - 16 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically over two or three bonds. For instance, it would show a cross-peak between the isopropyl methine proton and the isopropyl methyl protons, confirming their connectivity. Similarly, correlations between the adjacent methylene and methyl protons of the propyl group would be observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the signals in the ¹³C NMR spectrum based on the more easily interpretable ¹H NMR spectrum. For example, the signal for the isopropyl methine proton in the ¹H NMR spectrum would correlate with the signal for the isopropyl methine carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, the protons of the isopropyl methyl groups would show a correlation to the aromatic carbon to which the isopropyl group is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be instrumental in confirming the ortho-substitution pattern of the aniline (B41778) ring by showing through-space correlations between the protons of the isopropyl and propyl groups and the adjacent aromatic protons.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present.

The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching vibrations would give rise to absorptions in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would likely be found in the 1250-1350 cm⁻¹ range. Bending vibrations for the alkyl groups and out-of-plane bending for the aromatic C-H bonds would also be present in the fingerprint region (<1500 cm⁻¹).

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | 3450 - 3400 | Medium |

| N-H Stretch (symmetric) | 3350 - 3300 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2960 - 2850 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| N-H Bend | 1650 - 1580 | Medium |

| C-N Stretch | 1350 - 1250 | Medium |

| Aromatic C-H Bend (out-of-plane) | 900 - 675 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through the analysis of its fragmentation patterns.

In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (177.29 g/mol ). The fragmentation pattern would be expected to show characteristic losses of alkyl fragments. A prominent peak would likely result from the benzylic cleavage and loss of a methyl group from the isopropyl substituent, leading to a fragment ion at m/z 162. Another significant fragmentation pathway would be the loss of an ethyl group from the propyl substituent, resulting in a fragment at m/z 148. Further fragmentation of the alkyl chains and the aromatic ring would produce a complex pattern of lower mass ions.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion | Possible Fragmentation Pathway |

| 177 | [C₁₂H₁₉N]⁺ | Molecular Ion (M⁺) |

| 162 | [C₁₁H₁₆N]⁺ | Loss of CH₃ from isopropyl group |

| 148 | [C₁₀H₁₄N]⁺ | Loss of C₂H₅ from propyl group |

| 134 | [C₉H₁₂N]⁺ | Loss of C₃H₇ from propyl group |

| 120 | [C₈H₁₀N]⁺ | Loss of C₄H₉ (isopropyl and methyl) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene (B151609) chromophore.

Aniline and its alkylated derivatives typically exhibit two main absorption bands. The primary band (π → π* transition) is expected to appear at a shorter wavelength, likely around 230-250 nm. A secondary, weaker band (n → π* transition), resulting from the excitation of a non-bonding electron from the nitrogen atom to an anti-bonding π* orbital of the benzene ring, would be observed at a longer wavelength, typically in the 280-300 nm region. The exact position and intensity of these bands can be influenced by the solvent polarity and the nature of the alkyl substituents.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λ_max (nm) | Solvent |

| π → π | 230 - 250 | Ethanol/Methanol |

| n → π | 280 - 300 | Ethanol/Methanol |

Complementary Spectroscopic and Analytical Techniques (e.g., X-ray Crystallography)

For a complete and unambiguous characterization, particularly of the solid-state structure, X-ray crystallography is the gold standard. If a suitable single crystal of this compound can be grown, this technique would provide precise information on bond lengths, bond angles, and the three-dimensional packing of the molecules in the crystal lattice. This would definitively confirm the connectivity and stereochemistry established by NMR and other spectroscopic methods.

Other analytical techniques such as elemental analysis would be used to confirm the empirical formula of the compound, providing further validation of its identity and purity.

Applications and Emerging Roles of 2 Propan 2 Yl 6 Propylaniline in Advanced Organic Chemistry

Utilization as a Core Building Block in Complex Chemical Synthesis

There is a lack of specific examples in the scientific literature detailing the use of 2-(Propan-2-yl)-6-propylaniline as a foundational element in the synthesis of complex organic molecules, such as pharmaceuticals or agrochemicals. While its aniline (B41778) structure suggests its potential as a precursor, for instance, in the formation of heterocyclic compounds or as a key component in cross-coupling reactions, published research to this effect is not apparent. For comparison, the related compound 2,6-diisopropylaniline (B50358) is a known intermediate in the synthesis of various biologically active molecules, including herbicides and fungicides scribd.com.

Role as a Ligand or Precursor in Novel Catalytic Systems

The primary application anticipated for an aniline with bulky ortho-substituents like this compound is in the field of catalysis. Such compounds are often precursors to N-heterocyclic carbene (NHC) or β-diketiminate (nacnac) ligands nih.govrsc.org. These ligands are instrumental in stabilizing metal centers and tuning the electronic and steric properties of catalysts, thereby influencing their activity, selectivity, and stability in a wide range of chemical transformations, including olefin polymerization and cross-coupling reactions nih.govresearchgate.net.

For instance, β-diketiminate ligands derived from sterically demanding anilines have been shown to support a variety of transition metal complexes, influencing their structure and reactivity nih.gov. Similarly, NHC ligands derived from such anilines are cornerstones of modern organometallic chemistry and catalysis. However, specific studies detailing the synthesis of such ligands from this compound and the catalytic performance of the resulting metal complexes are not described in the available literature.

Incorporation into Functional Materials with Tunable Properties

The incorporation of specific aniline derivatives into polymers can impart unique properties to the resulting materials, such as thermal stability, conductivity, or specific binding capabilities. The structure of this compound suggests it could be a monomer or a modifying agent in the synthesis of functional polymers. However, there is no research available that describes the use of this specific compound in the development of materials with tunable properties. Research in the broader field of functional polymers is extensive, with ongoing development of materials for biomedical applications and functional coatings, but specific data for this compound is absent nih.govmdpi.com.

Challenges and Future Research Directions

Development of Highly Efficient and Sustainable Synthetic Strategies for Anilines

The synthesis of anilines, particularly those with bulky substituents like 2-(propan-2-yl)-6-propylaniline, is an area ripe for innovation. Traditional methods often rely on harsh reaction conditions and produce significant waste. Future research is geared towards developing more sustainable and efficient synthetic routes.

One promising approach is the use of chemoenzymatic processes. These methods utilize enzymes to catalyze specific steps in a reaction sequence, often leading to higher selectivity and milder reaction conditions. nih.gov For instance, the use of immobilized nitroreductases for the synthesis of aniline (B41778) derivatives from nitroaromatic precursors offers a green alternative to traditional metal-catalyzed hydrogenations. nih.gov Another avenue of exploration is the development of novel catalytic systems. Gold-catalyzed three-component reactions have shown potential for the modular synthesis of a variety of substituted anilines. biosynth.com Similarly, palladium-catalyzed systems are being investigated for the synthesis of substituted anilines from readily available starting materials like cyclohexanones. researchgate.net

Table 1: Emerging Sustainable Synthetic Methods for Substituted Anilines

| Method | Catalyst/Reagent | Key Advantages |

| Chemoenzymatic Synthesis | Immobilized Nitroreductase | Mild conditions, high selectivity, reduced waste. nih.gov |

| Gold-Catalyzed Multicomponent Reaction | Cationic Gold(I) | Modular, convergent, and versatile synthesis. biosynth.com |

| Palladium-Catalyzed Aromatization | Pd/C–Ethylene System | Utilizes readily available starting materials. researchgate.net |

| Metal-Free Diarylamine Synthesis | Urea-Hydrogen Peroxide | Avoids transition metals, environmentally friendly. nih.gov |

Deeper Mechanistic Understanding of Complex Transformations Involving Substituted Anilines

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For a molecule like this compound, the steric hindrance imposed by the isopropyl and propyl groups can significantly influence reaction pathways.

Kinetic and mechanistic studies of reactions involving substituted anilines, such as their interaction with chloramine (B81541) T, have revealed the formation of intermediate complexes that dictate the reaction outcome. rsc.org Computational studies on the reaction of anilines with hydroxyl radicals have provided insights into the preferred reaction pathways, indicating that the nature and position of substituents play a critical role. rsc.org Future research should focus on detailed mechanistic investigations of reactions involving sterically hindered anilines to elucidate the role of steric and electronic effects on reactivity and selectivity.

Advancements in Computational Predictive Capabilities for Aniline Reactivity

Computational chemistry has become an indispensable tool in modern chemical research. For substituted anilines, computational methods can predict reactivity, helping to guide experimental work and accelerate the discovery of new reactions and materials.

Quantum-chemical calculations, such as those using the G4 composite method, have been employed to investigate the effect of substituents on the electrochemical properties of aniline derivatives. bldpharm.com Density Functional Theory (DFT) calculations have been used to study the rate constants and free energies of intramolecular radical additions to substituted anilines, revealing the importance of polar effects. rsc.org The development of machine learning and deep learning models offers the potential for rapid and accurate prediction of the reactivity of a vast number of compounds, which could be applied to hindered anilines like this compound.

Expanding the Scope of Site-Selective Functionalization Methods

The ability to selectively introduce functional groups at specific positions on an aromatic ring is a major goal in synthetic chemistry. For this compound, the ortho-positions are blocked, making the meta- and para-positions the primary targets for functionalization.

Transition-metal-catalyzed C–H functionalization has emerged as a powerful tool for the regioselective derivatization of anilines. Palladium-catalyzed meta-C–H olefination of aniline derivatives has been achieved using nitrile-containing templates. Furthermore, para-selective C–H olefination has been demonstrated using a palladium/S,O-ligand catalytic system. The development of directing groups that can be easily installed and removed is a key area of research to control the site-selectivity of these transformations. Noncovalent interactions, such as hydrogen bonding and ionic pairing, are also being explored to direct C–H functionalization at remote positions.

Table 2: Strategies for Site-Selective C-H Functionalization of Anilines

| Position | Catalyst/Directing Group | Method |

| ortho | Palladium, Rhodium, Ruthenium, Nickel | Chelation-assisted C–H activation. |

| meta | Palladium with nitrile template | Remote C–H activation. |

| para | Palladium with S,O-ligand | Ligand-controlled C–H functionalization. |

Exploration of Novel Applications in Emerging Technologies and Advanced Materials

While the primary industrial use of aniline is in the production of methylene (B1212753) diphenyl diisocyanate (MDI) for polyurethanes, aniline derivatives have a wide range of applications in pharmaceuticals, dyes, and rubber processing. The unique steric and electronic properties of this compound could make it a valuable building block for new materials and technologies.

Hindered amine light stabilizers (HALS), which are structurally related to this compound, are used to protect polymers from degradation. The bulky alkyl groups in this compound could impart desirable properties such as increased solubility and stability in polymeric materials. Furthermore, aniline derivatives are being investigated for their potential use in electronic devices, such as light-emitting diodes (LEDs) and liquid crystal displays (LCDs). The specific properties of this compound could be harnessed in the development of novel sensors or as ligands in catalysis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(Propan-2-yl)-6-propylaniline with high purity?

- Methodology : Begin with a substituted nitrobenzene precursor. Introduce the isopropyl group via Friedel-Crafts alkylation using AlCl₃ as a catalyst, followed by nitration at the 6-position. Reduce the nitro group to an amine using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation (e.g., ammonium formate/Pd-C). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC (C18 column, UV detection at 254 nm) .

Q. How can the structure of this compound be unambiguously confirmed?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : Analyze and NMR spectra to confirm substituent positions (e.g., aromatic protons, isopropyl methyl splits, and propyl chain integration).

- Mass Spectrometry : High-resolution ESI-MS or EI-MS to verify molecular ion ([M+H]⁺ or [M]⁺) and fragmentation patterns.

- X-ray Crystallography : If crystals are obtainable, refine the structure using SHELXL (for small molecules) to resolve bond angles and torsional strain .

Q. What solvent systems are recommended for recrystallizing this compound?

- Methodology : Screen solvents like ethanol/water, hexane/ethyl acetate, or toluene. Monitor solubility at elevated temperatures and cooling rates. Use differential scanning calorimetry (DSC) to identify polymorphic transitions and optimize crystallization conditions for high-yield, single-crystal formation .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropyl and propyl substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodology : Perform DFT calculations (e.g., Gaussian 16) to map electron density and steric bulk using parameters like %VBur (volumetric buried surface area). Experimentally, compare Suzuki-Miyaura coupling yields with para-substituted aryl halides under varying Pd catalysts (e.g., Pd(PPh₃)₄ vs. Pd(dppf)Cl₂) to isolate electronic vs. steric contributions .

Q. What strategies resolve contradictions in reported crystallographic data for derivatives of this compound?

- Methodology : Re-examine raw diffraction data (e.g., .hkl files) using Olex2 or SHELXLE. Check for twinning, disorder, or missed symmetry operations. Validate hydrogen-bonding networks via graph-set analysis (Etter’s rules) to identify overlooked supramolecular interactions .

Q. How can hydrogen-bonding patterns in this compound crystals be exploited for co-crystal engineering?

- Methodology : Co-crystallize with complementary hydrogen-bond donors/acceptors (e.g., carboxylic acids or pyridines). Use PXRD and DSC to screen for new phases. Quantify interaction energies via Hirshfeld surface analysis (CrystalExplorer) to prioritize co-formers with strong NH···O or NH···N motifs .

Q. What analytical approaches assess the compound’s acute toxicity in absence of comprehensive ecotoxicological data?

- Methodology : Conduct preliminary in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity in HepG2 cells). For environmental risk, use quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to predict biodegradation and bioaccumulation potential .

Notes

- For unresolved discrepancies in synthesis or characterization, cross-validate methods with orthogonal techniques (e.g., IR for functional groups, TGA for thermal stability).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.